molecular formula C14H10F4N2OS B2665851 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether CAS No. 478031-78-6

4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether

Cat. No.: B2665851
CAS No.: 478031-78-6
M. Wt: 330.3
InChI Key: IZASDRSTCBOXKB-UHFFFAOYSA-N
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Description

  • Attachment of the Fluorophenyl Group:

    • The fluorophenyl group can be attached through a nucleophilic substitution reaction. This step typically involves the use of a fluorophenyl halide and a suitable base to facilitate the substitution.
  • Ether Formation:

    • The final step involves the formation of the ether linkage. This can be achieved through a Williamson ether synthesis, where the thieno[2,3-c]pyrazole derivative is reacted with a fluorophenyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyrazole moiety. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

      Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

      Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

    Common Reagents and Conditions:

      Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

      Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.

      Substitution: Halogens, HNO₃, often in the presence of a catalyst or under reflux conditions.

    Major Products:

      Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

      Reduction: Reduced derivatives with hydrogenated functional groups.

      Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic ring.

    Chemistry:

    • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology and Medicine:

    Industry:

    • The compound can be used in the development of agrochemicals and specialty chemicals due to its unique structural features and reactivity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether typically involves multiple steps:

    • Formation of the Thieno[2,3-c]pyrazole Core:

      • The thieno[2,3-c]pyrazole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a hydrazine derivative.
      • Reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.

    Mechanism of Action

    The mechanism by which 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .

    Comparison with Similar Compounds

      1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Used in the synthesis of antifungal agents.

      4-Fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl ether: A structurally similar compound with slight variations in the pyrazole ring.

    Uniqueness:

    • The presence of both the thieno[2,3-c]pyrazole moiety and the trifluoromethyl group makes 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether unique. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in drug design and materials science.

    Properties

    IUPAC Name

    5-[(4-fluorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H10F4N2OS/c1-20-13-11(12(19-20)14(16,17)18)6-10(22-13)7-21-9-4-2-8(15)3-5-9/h2-6H,7H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IZASDRSTCBOXKB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(C=C(S2)COC3=CC=C(C=C3)F)C(=N1)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H10F4N2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    330.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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